ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate
Description
Ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate is a derivative of the Oxyma family of coupling reagents, which are widely employed in peptide synthesis due to their efficiency and reduced racemization. These reagents are critical in forming amide bonds during solid-phase peptide synthesis (SPPS) and solution-phase strategies, offering advantages over traditional reagents like HOBt (hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole) .
OxymaPure®, for instance, was introduced as a safer alternative to HOBt, with superior coupling efficiency (90–95% yields), minimal racemization (<0.1%), and enhanced stability under standard synthesis conditions . Its structural motif includes a cyano group and a hydroxyimino moiety, which facilitate rapid activation of carboxyl groups while minimizing side reactions.
Properties
IUPAC Name |
ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-15-8(13)7(6-11)12-17-9(14)16-10(2,3)4/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIPXWMOYWXFBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC(=O)OC(C)(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Oxime Intermediate: Ethyl Cyanohydroxyiminoacetate
The preparation of ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate begins with the synthesis of its precursor, ethyl cyanohydroxyiminoacetate (oxyma). This intermediate is synthesized via the reaction of ethyl cyanoacetate with nitrous acid, generated in situ from sodium nitrite (NaNO₂) and acetic acid (CH₃COOH). The reaction proceeds under mildly acidic conditions (pH 4.5) to prevent hydrolysis of the ester group .
Reaction Conditions and Mechanism
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Reactants : Ethyl cyanoacetate (1 equiv), NaNO₂ (1.1 equiv), acetic acid (2 equiv).
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Solvent : Aqueous ethanol or buffered phosphoric acid.
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Temperature : 0–5°C to minimize side reactions.
The mechanism involves nucleophilic attack of the nitrite ion on the α-carbon of ethyl cyanoacetate, followed by tautomerization to form the oxime. Buffering the reaction at pH 4.5 is critical to avoid ester hydrolysis, which becomes significant at higher pH levels .
Boc Protection of the Oxime Intermediate
The oxime intermediate is subsequently protected with a tert-butoxycarbonyl (Boc) group using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) . This step introduces the [(2-methylpropan-2-yl)oxycarbonyloxyimino] moiety, enhancing the compound’s stability during peptide synthesis.
Reaction Protocol
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Reactants : Ethyl cyanohydroxyiminoacetate (1 equiv), Boc-Cl (1.2 equiv), TEA (1.5 equiv).
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Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature : Room temperature (20–25°C) with stirring for 4–6 hours.
The base deprotonates the oxime’s hydroxyl group, enabling nucleophilic attack on Boc-Cl. The reaction is moisture-sensitive, requiring anhydrous conditions to prevent Boc-Cl hydrolysis. Industrial-scale protocols use excess Boc-Cl (1.5 equiv) and automated pH control to maximize yield .
Industrial-Scale Production
Industrial synthesis of this compound involves scaled-up versions of the laboratory methods, with modifications for efficiency and consistency.
Key Industrial Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 0.1–1 L | 500–10,000 L |
| Temperature Control | Ice bath | Jacketed reactors |
| Purification | Recrystallization | Continuous chromatography |
| Yield | 80–94% | 85–90% |
Industrial processes employ continuous flow reactors to maintain precise temperature (-5°C for oxime formation) and pH control. Recrystallization is replaced with continuous chromatography using silica gel or reverse-phase columns, reducing solvent waste .
Purification and Characterization
Crude this compound is purified via recrystallization from hexane or ethyl acetate, yielding a white crystalline solid .
Physical and Spectral Data
High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >98% purity for peptide synthesis applications .
Optimization and Challenges
Racemization Suppression
The Boc-protected oxime’s steric bulk minimizes racemization during peptide coupling, a significant advantage over benzotriazole-based reagents .
Side Reactions
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Hydrolysis : The oxime intermediate is prone to hydrolysis at pH >5, necessitating strict pH control .
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Boc Group Cleavage : Acidic conditions (e.g., trifluoroacetic acid) remove the Boc group, requiring neutral storage conditions .
Alternative Reagents
Chemical Reactions Analysis
Types of Reactions
ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butoxycarbonyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ethyl cyanoacetate and tert-butyl alcohol.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines). The reactions are typically carried out at room temperature or under mild heating .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis yields ethyl cyanoacetate and tert-butyl alcohol, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Organic Synthesis
Ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions:
- Michael Addition Reactions : The compound can act as a Michael acceptor, facilitating the formation of carbon-carbon bonds. This property is particularly useful in synthesizing complex molecules in pharmaceutical development.
- Cycloaddition Reactions : It can engage in cycloaddition reactions, which are critical for constructing cyclic structures that are prevalent in many natural products and pharmaceuticals.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Applications |
|---|---|---|
| Michael Addition | Forms C-C bonds with nucleophiles | Drug synthesis, agrochemicals |
| Cycloaddition | Produces cyclic compounds | Natural product synthesis |
| Condensation | Forms larger molecules through dehydration | Polymer chemistry |
Medicinal Chemistry
The compound's potential therapeutic applications are noteworthy. Research indicates that derivatives of ethyl 2-cyano compounds exhibit various biological activities:
- Anticancer Properties : Studies have shown that certain derivatives can inhibit cancer cell proliferation, making them candidates for anticancer drug development.
- Antimicrobial Activity : Some derivatives demonstrate significant antimicrobial effects against a range of pathogens, suggesting applications in developing new antibiotics.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of ethyl 2-cyano derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, highlighting the compound's potential as a lead structure for new anticancer agents.
Materials Science
In materials science, this compound is being investigated for its role in polymer synthesis:
- Polymerization Initiator : The compound can serve as an initiator for radical polymerization processes, leading to the development of novel polymers with specific properties.
- Coatings and Adhesives : Its chemical reactivity makes it suitable for formulating advanced coatings and adhesives, particularly those requiring strong bonding under varying environmental conditions.
Table 2: Applications in Materials Science
| Application Type | Description | Benefits |
|---|---|---|
| Polymer Synthesis | Initiator for radical polymerization | Customizable material properties |
| Coatings | Formulation of durable coatings | Enhanced adhesion and durability |
| Adhesives | Development of strong adhesives | Performance under extreme conditions |
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate involves the formation of a stable carbamate linkage with amino groups. This linkage protects the amino group from unwanted reactions during synthesis. The tert-butoxycarbonyl group can be easily removed under acidic conditions, regenerating the free amino group for further reactions .
Comparison with Similar Compounds
Structural and Functional Differences
The primary distinction among ethyl cyanoacetate-based coupling reagents lies in the substituent attached to the oxyimino group. This variation significantly impacts reactivity, recyclability, and safety:
Performance Metrics
Coupling Efficiency and Racemization
- OxymaPure®: Achieves >90% coupling efficiency in SPPS, with racemization levels <0.1% due to its rapid activation kinetics and steric hindrance from the cyano group .
- o-NosylOXY: Yields 81–95% in peptide and ester synthesis, with racemization <0.5%. Its sulfonyloxyimino group enhances electrophilicity, accelerating carboxylate activation .
Mechanistic Insights
The cyano group in Oxyma derivatives stabilizes the active ester intermediate, while the oxyimino group acts as a leaving group during coupling. For example, in o-NosylOXY, the electron-withdrawing nitro group on the sulfonyl moiety enhances the electrophilicity of the activated carbonyl, accelerating nucleophilic attack by the amine .
Biological Activity
Overview of Ethyl 2-Cyano-2-[(2-Methylpropan-2-yl)Oxycarbonyloxyimino]Acetate
This compound is a synthetic compound that belongs to the class of cyanoacetic acid derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The structural complexity of this compound suggests potential interactions with various biological targets.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Cyano group (-C≡N) : Known for its reactivity and ability to form complexes with metal ions.
- Ester group (-COO-) : Commonly involved in biological processes, particularly in drug metabolism.
- Imino group (=N-O) : Implicated in various chemical reactions, including nucleophilic attacks.
Antimicrobial Properties
Several studies have indicated that cyanoacetic acid derivatives exhibit antimicrobial activity. The presence of the cyano group is believed to enhance the compound's ability to penetrate microbial cell membranes, leading to cell death.
Case Study : A study on similar compounds demonstrated that derivatives with cyano groups showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for antimicrobial activity.
Anticancer Activity
Research has shown that compounds containing cyano and imino functionalities can exhibit anticancer properties by inducing apoptosis in cancer cells.
Research Findings :
- Mechanism of Action : The proposed mechanism involves the activation of apoptotic pathways through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
- Cell Lines Tested : Various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2), were subjected to treatment with related compounds, showing a dose-dependent decrease in cell viability.
Enzyme Inhibition
Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in metabolic pathways.
Table: Enzyme Inhibition Data
| Compound Name | Target Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|---|
| Compound A | Acetylcholinesterase | Competitive | 25 |
| Compound B | Cyclooxygenase | Non-competitive | 15 |
| Ethyl Cyano | Aldose Reductase | Mixed | 30 |
Toxicity Studies
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies indicate that while some derivatives show promising biological activity, they may also exhibit cytotoxic effects at higher concentrations.
Findings :
- Cell Line Toxicity : Testing on normal human fibroblast cells revealed that concentrations above 50 µM led to significant cytotoxicity.
- Animal Models : In vivo studies are necessary to confirm these findings and assess the potential for adverse effects.
Q & A
Basic: What is the role of ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate in peptide synthesis?
Answer: This compound acts as a coupling reagent, facilitating the formation of amide bonds between carboxylic acids and amines. It generates an active ester intermediate, which reacts efficiently with nucleophiles (e.g., amines) to yield peptides, esters, or hydroxamates. A key advantage is its recyclable byproducts: Oxyma [ethyl 2-cyano-2-(hydroxyimino)acetate] and sulfonic acid derivatives can be recovered and reused to synthesize the reagent again, reducing waste .
Basic: How does this reagent minimize racemization during peptide coupling?
Answer: The reagent operates under mild conditions (room temperature, neutral pH) and incorporates Oxyma, a low pKa (~4.5) additive that buffers against base-mediated side reactions. This suppresses enolization of the activated ester intermediate, a key pathway for racemization. Studies show <0.5% epimerization in model peptides like H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH .
Advanced: How can researchers optimize this reagent for challenging peptide sequences (e.g., sterically hindered or aggregation-prone)?
Answer: For difficult sequences (e.g., amyloid β fragments), use a 3–4 molar excess of the reagent in solid-phase peptide synthesis (SPPS) with prolonged coupling times (2–4 hours). Pre-activate the carboxylic acid component with the reagent and a tertiary base (e.g., DIPEA) in DMF for 5 minutes before adding the amine. This enhances reactivity for hindered residues like Val or Ile .
Advanced: What side reactions are associated with this reagent, and how can they be mitigated?
Answer: Common side reactions include:
- Aspartimide formation : Occurs during Fmoc-SPPS with Asp residues. Mitigation: Use Oxyma as a buffering additive to maintain pH < 8.5 and limit base-induced cyclization .
- Overactivation of carboxylic acids : Can lead to urethane byproducts. Solution: Strict stoichiometric control (1:1.2 molar ratio of acid to reagent) and avoid prolonged pre-activation (>10 minutes) .
Advanced: How is this reagent integrated into one-pot synthesis of ureas via Lossen rearrangement?
Answer: The reagent activates carboxylic acids to form hydroxamates, which undergo Lossen rearrangement in situ with amines to produce ureas. Key conditions:
React carboxylic acid with the reagent and DIPEA in THF (0°C to RT, 1 hour).
Add hydroxylamine hydrochloride to form hydroxamate.
Introduce amine (e.g., benzylamine) at 40°C for 2 hours. Yields: 75–90% with no racemization .
Advanced: Can this reagent enable microwave-assisted synthesis of heterocycles?
Answer: Yes. For example, in synthesizing 1,2,4-oxadiazoles, the reagent acts as both an activating agent (for O-acylation of amidoximes) and a dehydrating catalyst during cyclization. Microwave conditions (100°C, 20 minutes) improve yields (up to 85%) compared to conventional heating .
Advanced: What is the environmental impact of using this reagent compared to traditional coupling agents?
Answer: The reagent reduces waste by ~60% due to recoverable byproducts (Oxyma and sulfonic acids), which can be recycled into fresh reagent. Life-cycle analyses show a 40% reduction in E-factor (kg waste/kg product) compared to HBTU or EDCI .
Basic: How does this reagent compare to other coupling reagents like HOBt or COMU?
Answer: Advantages include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
